REACTION_CXSMILES
|
[Cl:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][C:4]([CH2:12][C:13]([OH:15])=O)([CH2:5]3)[CH2:3]1)[CH2:9]2.S(Cl)([Cl:18])=O>>[Cl:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][C:4]([CH2:12][C:13]([Cl:18])=[O:15])([CH2:5]3)[CH2:3]1)[CH2:9]2
|
Name
|
|
Quantity
|
607.5 mg
|
Type
|
reactant
|
Smiles
|
ClC12CC3(CC(CC(C1)C3)C2)CC(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC12CC3(CC(CC(C1)C3)C2)CC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 646.4 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |